molecular formula C21H19N5O3S B2618434 Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1184985-21-4

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2618434
CAS No.: 1184985-21-4
M. Wt: 421.48
InChI Key: BBLUGOCRSILRCQ-UHFFFAOYSA-N
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Description

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that their targets may include viral proteins or bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets through a process known as dna intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal DNA function and leading to cell death .

Biochemical Pathways

Given its potential antiviral and antimicrobial activities , it can be inferred that this compound may interfere with essential biochemical pathways in viruses or bacteria, leading to their inhibition or death.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the sulfanyl and acetamido groups contributes to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

methyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)30-12-18(27)22-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLUGOCRSILRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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